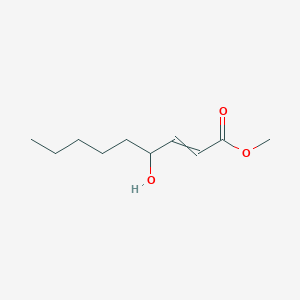
Methyl 4-hydroxynon-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxynon-2-enoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOCH3) attached to a non-2-enoate chain
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxynon-2-enoate can be synthesized through a two-step sequence involving the Michael addition of N-acetyl-L-cysteine to methyl 4-hydroxynon-2(E)-enoate, followed by reduction of the intermediate adducts with lithium borohydride . The starting methyl esters are obtained from heptanal and methyl 4-chlorophenyl-sulfinylacetate via a sulfoxide piperidine and carbonyl reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
Methyl 4-hydroxynon-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides and alcohols are often used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Nonanoic acid and 4-hydroxynonanal.
Reduction: 4-hydroxynonanol.
Substitution: Methyl 4-alkoxynon-2-enoate and other ester derivatives.
科学的研究の応用
Methyl 4-hydroxynon-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-hydroxynon-2-enoate involves its reactivity as an electrophile. The compound can form adducts with nucleophiles such as thiol and amino groups through Michael addition reactions . This reactivity is significant in biological systems, where it can modify proteins and other biomolecules, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
4-Hydroxynonenal: A closely related compound with similar reactivity and biological effects.
Methyl 4-hydroxy-2-nonenoate: Another ester derivative with comparable properties.
Uniqueness
Methyl 4-hydroxynon-2-enoate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in synthetic applications where selective reactivity is desired.
特性
CAS番号 |
84477-15-6 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
methyl 4-hydroxynon-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9,11H,3-6H2,1-2H3 |
InChIキー |
KHWJRDOTQVENHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C=CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
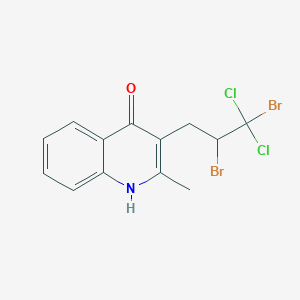
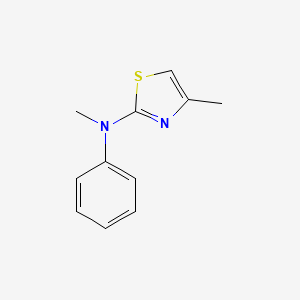
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
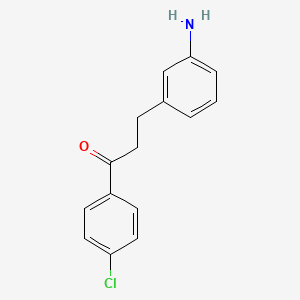
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)
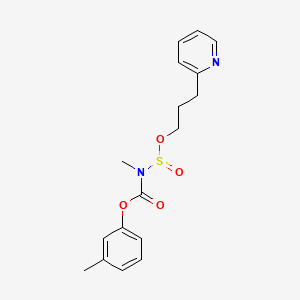

![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)
![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)
